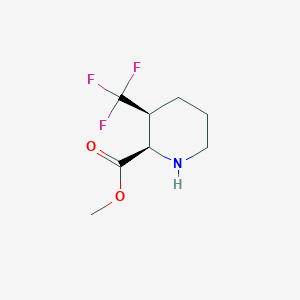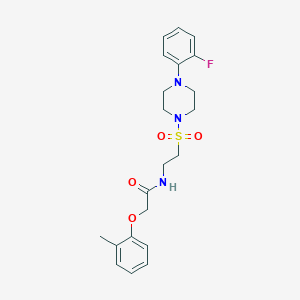
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide, commonly known as FPEA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPEA is a small molecule that belongs to the class of piperazine derivatives and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Biological Screening and Fingerprint Applications
A study involving the synthesis and screening of sulfonamides and alkylated piperazine derivatives, closely related to the chemical structure of interest, demonstrated significant antibacterial, antifungal, and anthelmintic activity. Notably, certain compounds showed potential as fingerprint agents due to their suitable properties for latent fingerprint analysis on various flat surfaces (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
Analytical Derivatization in Liquid Chromatography
Another application is in the field of analytical chemistry, where a new sulfonate reagent was synthesized for analytical derivatization in liquid chromatography. This reagent facilitates sensitive detection of analytes post-tagging and allows for easy removal post-derivatization through acid treatment (Wu, Shyu, Kou, Chen, Wu, & Wu, 1997).
Antimicrobial and Antibacterial Activity
Research on piperazine derivatives, including those with structural similarities to the compound of interest, has shown promising antimicrobial and antibacterial activities. Such studies aim at synthesizing novel compounds and evaluating their effectiveness against various bacterial strains, contributing to the development of new antimicrobial agents (Iqbal et al., 2017).
Antioxidant Properties
The antioxidant properties of compounds containing piperazine moieties have also been explored. These studies investigate the structure-antioxidant relationship, providing insights into the potential use of such compounds in pharmaceutical applications where antioxidant properties are desirable (Malík, Stanzel, Csöllei, & Čurillová, 2017).
Radioligand Development for PET Studies
Furthermore, piperazine derivatives have been developed as radiolabeled antagonists for studying serotonin (5-HT1A) receptors using positron emission tomography (PET), highlighting their utility in neuroscientific research and the development of diagnostic tools (Plenevaux et al., 2000).
Propiedades
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O4S/c1-17-6-2-5-9-20(17)29-16-21(26)23-10-15-30(27,28)25-13-11-24(12-14-25)19-8-4-3-7-18(19)22/h2-9H,10-16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGNEDXVONNZNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-1-carboxylic acid](/img/structure/B2667062.png)
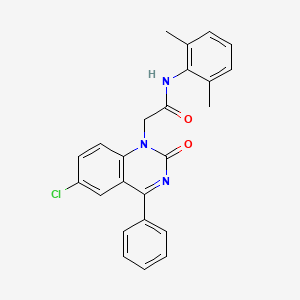
![N-(4-(tert-butyl)phenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2667065.png)
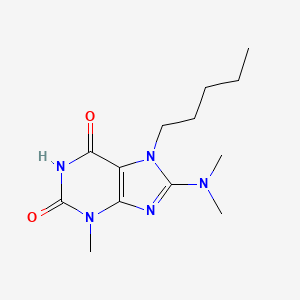
![methyl({4H,6H,7H-thieno[3,2-c]pyran-4-ylmethyl})amine](/img/structure/B2667067.png)
![N-(3,4-dimethoxyphenethyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2667068.png)
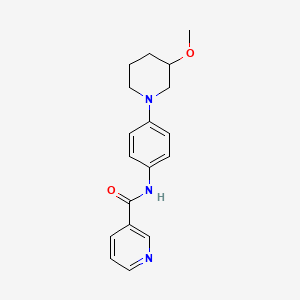
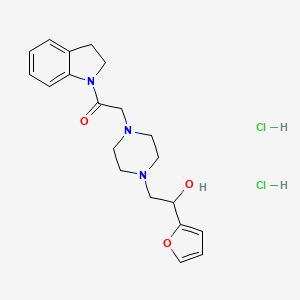
![N-(2,2-dimethoxyethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2667076.png)
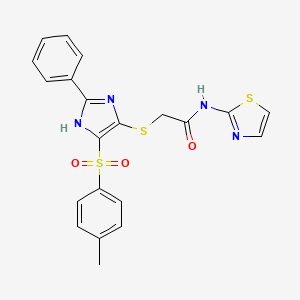
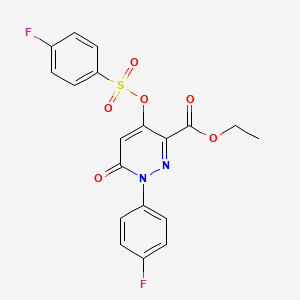

![2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B2667084.png)
